Saquinavir Hydroxy-tert-butylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Saquinavir, sold under the brand name Invirase among others, is an antiretroviral medication used together with other medications to treat or prevent HIV/AIDS . Typically it is used with ritonavir or lopinavir/ritonavir to increase its effect . It is taken by mouth .

Synthesis Analysis

The synthesis of Saquinavir involves the formation of solid drug nanoparticles . The effect of nanodispersion on cellular transport and accumulation of Saquinavir was investigated . The study showed that the use of HPMC and Pluronic F127 produced Saquinavir solid drug nanoparticles with improved permeation in Caco-2 cells and improved accumulation in CEM cells .

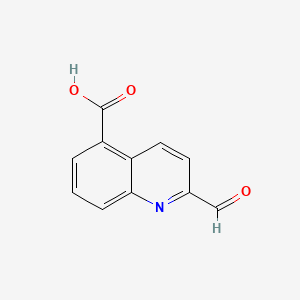

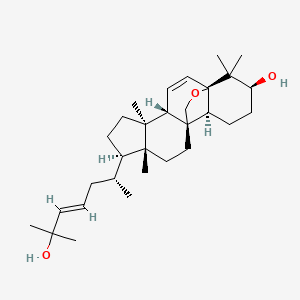

Molecular Structure Analysis

The molecular structure of Saquinavir has been studied extensively . It has been identified as a potent inhibitor of dimeric SARS-CoV2 main protease through MM/GBSA . In another study, the pharmacodynamic and pharmacokinetic properties of eleven analogues of Saquinavir were compared .

Chemical Reactions Analysis

Saquinavir is a peptide derivative which inhibits the HIV protease enzyme, preventing post-translational processing of viral polyproteins .

Wissenschaftliche Forschungsanwendungen

HIV Therapy and Protease Inhibition

Saquinavir was the first protease inhibitor developed for HIV therapy. It revolutionized the treatment of HIV by introducing combination drug regimens that significantly improved patient survival. By inhibiting the HIV protease, saquinavir prevents virus maturation and replication. This breakthrough led to increased survival rates for individuals with HIV .

COVID-19 Treatment Potential

During the COVID-19 outbreak, researchers explored repurposing existing drugs (especially antivirals) for COVID-19 treatment. Saquinavir emerged as a promising candidate. In silico and in vitro studies demonstrated its ability to inhibit the SARS-CoV-2 main protease (3CLpro). Given the pharmacological similarities between COVID-19 and HIV, saquinavir’s efficacy against the latter has sparked interest in its potential for COVID-19 treatment .

Anticancer Effects

Saquinavir has shown promise in anticancer research. In vitro and in vivo studies revealed its impact on various cancer types:

- Neuroblastoma : It inhibited cell invasion and improved radiosensitivity in neuroblastoma cells. Despite limited clinical trials for cancer use, renewed interest in saquinavir stems from its similarities to COVID-19 pharmacological pathways. This could pave the way for future approval of saquinavir repurposing in cancer treatment .

Chemical Properties

Conclusion

Saquinavir Hydroxy-tert-butylamide has multifaceted applications, from HIV therapy to potential COVID-19 treatment and anticancer effects. Its unique properties make it a valuable compound for further research and clinical exploration.

Safety And Hazards

Zukünftige Richtungen

Saquinavir has shown promise in silico and in vitro in the inhibition of the SARS-CoV-2 main protease (3CLpro) . Another field for Saquinavir repurposing has been in anticancer treatment, in which it has shown effects in vitro and in vivo in several types of cancer . Despite the lack of follow-up in clinical trials for cancer use, there has been a renewed interest in this drug recently due to COVID-19 .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O6/c1-38(2,23-45)43-37(50)32-19-26-13-6-7-14-27(26)21-44(32)22-33(46)30(18-24-10-4-3-5-11-24)41-36(49)31(20-34(39)47)42-35(48)29-17-16-25-12-8-9-15-28(25)40-29/h3-5,8-12,15-17,26-27,30-33,45-46H,6-7,13-14,18-23H2,1-2H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,50)/t26-,27+,30-,31-,32-,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCJGICLIMLWFB-UGJKXSETSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Saquinavir Hydroxy-tert-butylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/no-structure.png)

![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)

![3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B583259.png)